Increased Lipophilicity Versus the Direct Ether Analog
The target compound exhibits a computed log P (XLogP3‑AA) of 3.1 [1], whereas the direct ether analog 4‑((1‑(tert‑butoxycarbonyl)piperidin‑4‑yl)oxy)benzoic acid (CAS 162046‑56‑2) has a computed log P of 2.9 [2]. The ≈0.2 log unit increase reflects the additional methylene group and predicts moderately higher membrane permeability, which can be critical for crossing the blood–brain barrier or improving oral absorption in CNS‑targeted programs.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 4‑((1‑(tert‑butoxycarbonyl)piperidin‑4‑yl)oxy)benzoic acid; log P = 2.9 |
| Quantified Difference | Δlog P ≈ +0.2 |
| Conditions | XLogP3‑AA algorithm (PubChem 2025.09.15 release) [2] |
Why This Matters
A 0.2 log P difference can shift the balance between solubility and permeability, directly impacting the bioavailability of drug candidates derived from the building block.
- [1] Molaid, 4-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methoxy}benzoic acid | 1035270-79-1; computed log P = 3.1. https://www.molaid.com/MS_1883346 (accessed 2026-04-28). View Source
- [2] PubChem, Compound Summary for CID 2794649 – 4‑((1‑(tert‑butoxycarbonyl)piperidin‑4‑yl)oxy)benzoic acid. https://pubchem.ncbi.nlm.nih.gov/compound/2794649 (accessed 2026-04-28). View Source
